

# 3-Carbamoylpicolinic Acid: A Technical Overview of its Chemical Synthesis and Properties

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## Compound of Interest

Compound Name: 3-Carbamoylpicolinic Acid

Cat. No.: B1249324

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## Introduction

**3-Carbamoylpicolinic acid** is a pyridine derivative with the chemical formula  $C_7H_6N_2O_3$ . While the structural similarity to biologically active molecules like picolinic acid might suggest a pharmacological role, current scientific literature primarily identifies **3-Carbamoylpicolinic acid** not as a pharmacologically active agent with a defined mechanism of action, but as a chemical intermediate. This technical guide provides a comprehensive overview of its known chemical properties and its role in synthetic organic chemistry, particularly in the preparation of herbicidal compounds.

## Chemical and Physical Properties

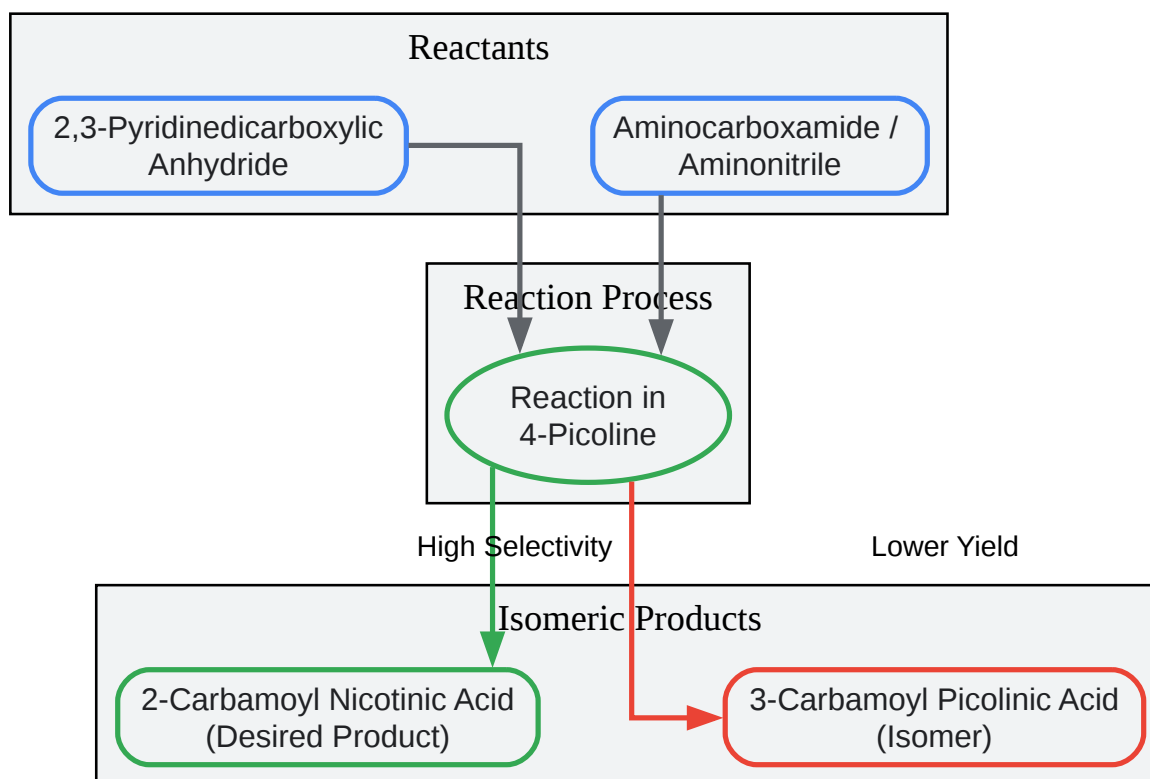
**3-Carbamoylpicolinic acid**, also known by its IUPAC name 3-carbamoylpyridine-2-carboxylic acid, is a small molecule with the following properties<sup>[1][2][3]</sup>:

Property	Value
CAS Number	4733-65-7
Molecular Formula	C7H6N2O3
Molecular Weight	166.13 g/mol
IUPAC Name	3-carbamoylpyridine-2-carboxylic acid
Synonyms	3-CARBAMOYLPYRIDINE-2-CARBOXYLIC ACID

## Role in Chemical Synthesis

The primary documented role of **3-Carbamoylpicolinic acid** is as an isomer and intermediate in the synthesis of nicotinic acid and quinoline carboxylic acid derivatives, some of which exhibit herbicidal properties.<sup>[4][5]</sup> A key synthetic route involves the reaction of 2,3-pyridinedicarboxylic anhydride with an aminocarboxamide or related compounds. This reaction can lead to the formation of two isomeric products: the desired 2-carbamoyl nicotinic acid and the isomeric 3-carbamoyl picolinic acid. The process is optimized to selectively favor the formation of the nicotinic acid isomer.<sup>[4][5]</sup>

The logical workflow for this synthesis, highlighting the formation of the isomeric products, is depicted below.



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*Synthetic pathway leading to isomeric carbamoyl acids.*

## Quantitative Data from Synthesis

The synthesis process is designed to maximize the yield of the desired 2-carbamoyl nicotinic acid isomer over the 3-carbamoyl picolinic acid. The following table summarizes the yield data from a representative experimental procedure.<sup>[4][5]</sup>

Reactant A	Reactant B	Product	Yield
2,3-Pyridinedicarboxylic Anhydride	2-Amino-2,3-dimethylbutyronitrile	2-Carbamoyl Nicotinic Acid	88.9%
2,3-Pyridinedicarboxylic Anhydride	2-Amino-2,3-dimethylbutyronitrile	2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]nicotinic acid	84.1%

## Experimental Protocol

The following is a detailed methodology for the synthesis of 2-carbamoyl nicotinic acid, which proceeds via the formation of a carbamoyl nicotinic acid intermediate, with 3-carbamoyl picolinic acid being a potential isomeric byproduct.<sup>[4][5]</sup>

Objective: To synthesize 2-carbamoyl nicotinic acid with high selectivity.

Materials:

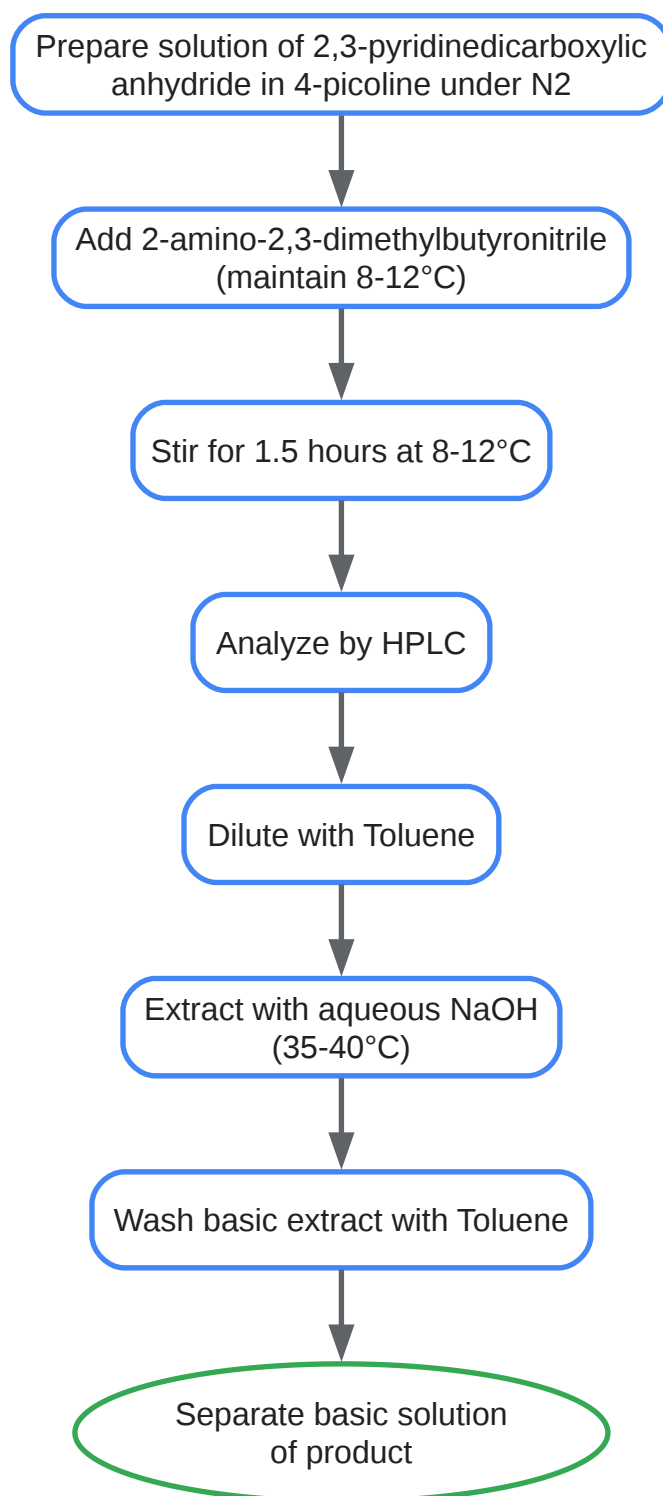
- 2,3-Pyridinedicarboxylic anhydride
- 2-Amino-2,3-dimethylbutyronitrile (94% purity)
- 4-Picoline
- Toluene
- Aqueous Sodium Hydroxide (50%)
- Nitrogen atmosphere

Procedure:

- A solution of 2,3-pyridinedicarboxylic anhydride (333.3 g, 0.98 mol) in 4-picoline (1600 mL) is prepared under a nitrogen atmosphere.
- The solution is stirred, and 2-Amino-2,3-dimethylbutyronitrile (273.27 g, 2.287 mol) is added while maintaining the reaction mixture temperature at 8 to 12°C.
- The resulting mixture is stirred for one and a half hours at 8 to 12°C.
- The reaction mixture is then weighed, and the product formation is analyzed by high-performance liquid chromatography (HPLC).
- The product is isolated by diluting the reaction mixture with toluene (1600 mL).

- The product is extracted into aqueous sodium hydroxide (800 mL of 50% NaOH in 532 mL of water) at 35 to 40°C.
- The basic extract is washed with toluene (1600 mL) at 35 to 40°C, and the basic solution of the product is separated.

The workflow for this experimental protocol is outlined in the diagram below.



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*Experimental workflow for the synthesis of carbamoyl nicotinic acid.*

## Conclusion

In summary, **3-Carbamoylpicolinic acid** is not recognized as a compound with a specific pharmacological mechanism of action. Instead, its significance lies in its role as a chemical intermediate and an isomer in the synthesis of larger, more complex molecules, particularly in the agrochemical industry. For researchers and drug development professionals, understanding its chemical properties and synthetic context is crucial to avoid misinterpretation of its biological relevance. Future research may uncover novel applications for this molecule, but based on current knowledge, its utility is confined to the realm of chemical synthesis.

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